PDE4D vs. PI3Kγ Target Selectivity
The target compound demonstrates selective binding to human phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM as measured by surface plasmon resonance (SPR) [1]. In contrast, a structurally related piperidinyl carbamate analog (CHEMBL4569967) exhibits markedly weaker inhibition of human PI3Kγ with an IC50 of 1.00E+3 nM (1,000 nM) under comparable enzymatic assay conditions [2]. This 12.7-fold difference in target engagement potency establishes that the 2-aminophenyl substitution pattern confers PDE4D binding preference distinct from the PI3Kγ activity profile observed in related scaffolds.
| Evidence Dimension | Target binding affinity / enzyme inhibition |
|---|---|
| Target Compound Data | Kd = 79 nM (PDE4D) |
| Comparator Or Baseline | CHEMBL4569967: IC50 = 1,000 nM (PI3Kγ) |
| Quantified Difference | 12.7-fold difference in potency (79 nM vs. 1,000 nM) |
| Conditions | Target compound: SPR assay, human PDE4D, 320 s treatment, 900 s measurement. Comparator: Kinase-Glo assay, human recombinant PI3Kγ, PIP2/ATP substrate, 20 min incubation. |
Why This Matters
For medicinal chemistry programs targeting PDE4D (inflammatory and CNS indications), the 79 nM Kd provides a defined starting point for structure-activity relationship (SAR) optimization that alternative piperidine carbamates with PI3Kγ activity cannot substitute.
- [1] BindingDB. (n.d.). BDBM50512766 (CHEMBL4436770): Binding affinity to human cAMP-specific 3',5'-cyclic phosphodiesterase 4D. Kd = 79 nM. ChEMBL-curated entry. View Source
- [2] BindingDB. (n.d.). BDBM50535970 (CHEMBL4569967): Inhibition of human recombinant PI3Kgamma. IC50 = 1.00E+3 nM. View Source
